molecular formula C15H20N2O4 B2940774 N1-(4-ethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide CAS No. 2034419-47-9

N1-(4-ethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Cat. No.: B2940774
CAS No.: 2034419-47-9
M. Wt: 292.335
InChI Key: DPZPIFMUMIVEPV-UHFFFAOYSA-N
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Description

N1-(4-ethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a high-purity oxalamide derivative designed for pharmaceutical and life science research. This compound features a 4-ethylphenyl group and a (3-hydroxytetrahydrofuran-3-yl)methyl moiety, a scaffold recognized for its relevance in medicinal chemistry. The 3-hydroxytetrahydrofuran component is a known valuable synthetic intermediate, notably used in the synthesis of retroviral drugs such as amprenavir and fosamprenavir . Furthermore, oxalamide-linked structures are actively investigated in anti-plasmodial drug discovery, demonstrating the potential of this functional group in developing therapies against resistant strains of P. falciparum . This makes the compound a candidate for research into novel antimicrobial agents and for exploring structure-activity relationships. Its specific mechanism of action is area for further investigation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-11-3-5-12(6-4-11)17-14(19)13(18)16-9-15(20)7-8-21-10-15/h3-6,20H,2,7-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZPIFMUMIVEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-ethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a synthetic compound with a molecular formula of C15H20N2O4 and a molecular weight of 292.335 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of inflammation and immune response modulation.

Chemical Structure and Properties

The compound features an oxalamide linkage, which is significant for its biological activity. The presence of both the 4-ethylphenyl and hydroxytetrahydrofuran moieties contributes to its unique chemical properties, influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC15H20N2O4
Molecular Weight292.335 g/mol
PurityTypically 95%
IUPAC NameN'-(4-ethylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide

The biological activity of this compound is primarily attributed to its ability to modulate immune responses and exert anti-inflammatory effects. The compound likely interacts with specific receptors or enzymes involved in inflammatory pathways, potentially inhibiting pro-inflammatory cytokines or mediators.

Case Studies and Research Findings

  • Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use as an anti-inflammatory agent in conditions such as rheumatoid arthritis or inflammatory bowel disease.
  • Immunomodulatory Properties : Research indicates that this compound may enhance T-cell activation and proliferation, suggesting a role in immune response modulation. This could have implications for therapeutic strategies in immunodeficiency disorders.
  • Antioxidant Activity : Preliminary studies have indicated that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insight into the unique biological properties of this compound.

Compound NameMain ActivityStructural Features
N1-(2-cyanophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamideAnti-inflammatoryContains cyanophenyl group
N1-(4-fluorophenyl)-N2-(tetrahydrofuran-3-yl)methyl)oxalamideAntimicrobialFluorinated phenyl group
N1-(4-methoxyphenyl)-N2-(hydroxymethyl)oxalamideAntioxidantMethoxy substitution on phenyl group

Comparison with Similar Compounds

Substituent Variations and Functional Groups

Key structural differences among oxalamide derivatives lie in the N1 and N2 substituents:

Compound Name (Example) N1 Substituent N2 Substituent Key Features Reference
Target Compound 4-Ethylphenyl (3-Hydroxytetrahydrofuran-3-yl)methyl Hydroxyl-THF enhances solubility -
N1-(4-Chlorophenyl)-N2-(thiazolyl)oxalamide 4-Chlorophenyl Thiazolyl derivatives Chlorine increases electronegativity
S336 (Umami agonist) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy/pyridine enhances receptor binding
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Halogens improve metabolic stability
N1-(4-Methoxyphenethyl)-N2-(pyridinyl)oxalamide 4-Methoxyphenethyl Pyridinyl Methoxy enhances lipophilicity

Key Observations :

  • N1 Aromatic Groups : Electron-withdrawing groups (e.g., Cl, F) improve stability and binding affinity in enzyme inhibitors . The 4-ethylphenyl group in the target compound may balance hydrophobicity without excessive electronegativity.
  • N2 Heterocycles : THF-derived groups (as in the target compound) are less common than pyridine or thiazole moieties but may offer unique stereoelectronic properties.

Physicochemical Properties

Data from analogs suggest that substituents critically influence solubility, melting points, and spectral properties:

Compound (Example) Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Reference
Target Compound ~352.4 (estimated) Not reported Moderate (hydroxyl-THF) -
Compound 13 () 478.14 Not reported Low (thiazolyl group)
Compound 28 () 351.1 (MS) Not reported Moderate (methoxy group)
S336 () 299.34 (MS) Not reported High (polar groups)

Antiviral Activity (HIV Entry Inhibitors)

Compounds like N1-(4-chlorophenyl)-N2-(thiazolyl)oxalamide () inhibit HIV entry by targeting the CD4-binding site, with LC-MS data confirming purity ≥90% . The target compound’s 4-ethylphenyl group may enhance membrane permeability compared to chlorophenyl analogs.

Enzyme Inhibition

  • Cytochrome P450 4F11 Inhibitors : N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide () showed potent inhibition (IC50 < 1 µM) . The hydroxyl-THF group in the target compound could modulate binding specificity.
  • Umami Agonists : S336 () activates TAS1R1/TAS1R3 receptors, highlighting the role of polar N2 groups in receptor interaction .

Physicochemical Stability

Halogenated derivatives (e.g., 3-chloro-4-fluorophenyl in ) exhibit improved metabolic stability over non-halogenated analogs . The target compound’s ethyl group may reduce oxidative metabolism compared to methoxy or chlorine substituents.

Q & A

Q. What synthetic methodologies are commonly employed for oxalamide derivatives, and how can they be optimized for N1-(4-ethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide?

  • Methodological Answer : Oxalamides are typically synthesized via coupling reactions between amines and oxalyl chloride derivatives. For example, and describe the use of TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) as a coupling agent with triethylamine (TEA) in dichloromethane (DCM) or dioxane. Key optimization strategies include:
  • Temperature control : Reactions often proceed at room temperature or mild heating (45–50°C) to minimize side reactions.
  • Purification : Silica gel chromatography (e.g., 0–100% EtOAc in hexanes) is standard, with yields ranging from 30% to 55% depending on stereochemistry .
  • Stereochemical control : Chiral intermediates (e.g., piperidin-2-yl groups) may require resolution via chiral HPLC or salt formation (e.g., HCl salts in ).

Q. How is structural characterization and purity assessment performed for oxalamide derivatives?

  • Methodological Answer :
  • LC-MS/APCI+ : Validates molecular weight (e.g., m/z 423.26 [M+H+] in ) and detects impurities.
  • 1H/13C NMR : Confirms substituent connectivity. For instance, δH 1.10–2.20 (m, 9H) in correlates with methyl and morpholino groups.
  • HPLC : Purity >95% is standard, with methods using C18 columns and UV detection at 215–255 nm .

Q. What strategies address solubility challenges for hydroxyl-containing oxalamides in biological assays?

  • Methodological Answer :
  • Hydrophilic substituents : The 3-hydroxytetrahydrofuran group enhances aqueous solubility via hydrogen bonding, as seen in hydroxymethyl-thiazole derivatives ().
  • Salt formation : HCl or formic acid salts (e.g., compound 14 in ) improve solubility in polar solvents.
  • Co-solvents : DMSO or PEG-400 are used for in vitro assays to maintain compound stability .

Advanced Research Questions

Q. How do structural modifications (e.g., ethylphenyl vs. chlorophenyl) influence biological activity in oxalamides?

  • Methodological Answer :
  • SAR Studies : Chlorophenyl groups in HIV entry inhibitors () show higher antiviral potency due to hydrophobic interactions with the CD4-binding pocket. Ethylphenyl may reduce steric hindrance but requires comparative IC50 assays.
  • Functional group swaps : Replacing morpholino () with tetrahydrofuran (as in the target compound) could alter binding kinetics. Assays like surface plasmon resonance (SPR) or X-ray crystallography are critical .

Q. How can contradictory synthesis yields (e.g., 30% vs. 55% for stereoisomers) be resolved?

  • Methodological Answer :
  • Isomer separation : Use chiral columns (e.g., Chiralpak AD-H) or diastereomeric salt crystallization (e.g., compound 15 in ).
  • Reaction optimization : Adjusting stoichiometry (e.g., 1.2 eq. of TBTU) or solvent polarity (DCM vs. dioxane) improves yields for sterically hindered intermediates .

Q. What mechanistic insights exist for oxalamides targeting viral entry?

  • Methodological Answer :
  • Binding assays : Compounds like N1-(4-chlorophenyl)-N2-(thiazolyl)oxalamides () inhibit HIV-1 entry by blocking gp120-CD4 interactions. SPR or fluorescence polarization assays quantify binding affinity.
  • Hydrogen bonding : The 3-hydroxytetrahydrofuran group may mimic water-mediated H-bonds in the CD4-binding site, as suggested by similar hydroxybenzyl derivatives () .

Q. How is stereochemical integrity maintained during scale-up synthesis?

  • Methodological Answer :
  • Chiral auxiliaries : Use tert-butyl carbamate (Boc) groups () to protect amines during coupling.
  • Asymmetric catalysis : Palladium-catalyzed reactions or enzymatic resolution (e.g., lipases) ensure enantiomeric excess >98% .

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